molecular formula C5H5NO3S B3423069 Pyridine sulfur trioxide CAS No. 28322-92-1

Pyridine sulfur trioxide

Cat. No.: B3423069
CAS No.: 28322-92-1
M. Wt: 159.17 g/mol
InChI Key: UDYFLDICVHJSOY-UHFFFAOYSA-N
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Description

Pyridine sulfur trioxide is an organic compound with the chemical formula C₅H₅NSO₃. It is a colorless solid that dissolves in polar organic solvents. This compound is formed from the Lewis base pyridine and the Lewis acid sulfur trioxide. It is primarily used as a source of sulfur trioxide in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine sulfur trioxide is typically synthesized by reacting pyridine with sulfur trioxide. The reaction is carried out at room temperature, and the product is isolated as a white solid. The reaction can be represented as follows:

C5H5N+SO3C5H5NSO3\text{C}_5\text{H}_5\text{N} + \text{SO}_3 \rightarrow \text{C}_5\text{H}_5\text{NSO}_3 C5​H5​N+SO3​→C5​H5​NSO3​

Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with chlorosulfonic acid at room temperature. The product is then purified by washing with carbon tetrachloride and water to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Pyridine sulfur trioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dimethyl sulfoxide and triethylamine are commonly used in the Parikh-Doering oxidation.

    Substitution: this compound is used with various aromatic compounds under mild conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Substitution: Sulfonylated aromatic compounds.

Mechanism of Action

The mechanism of action of pyridine sulfur trioxide involves the formation of an adduct between pyridine and sulfur trioxide. This adduct acts as an electrophile in various chemical reactions. For example, in the Parikh-Doering oxidation, the sulfur trioxide pyridine complex reacts with dimethyl sulfoxide to form an intermediate that facilitates the oxidation of alcohols to aldehydes and ketones .

Comparison with Similar Compounds

Uniqueness: Pyridine sulfur trioxide is unique due to its ability to act as a source of sulfur trioxide in a wide range of chemical reactions. Its mild reaction conditions and stability make it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

pyridine;sulfur trioxide
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InChI

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H;
Source PubChem
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InChI Key

UDYFLDICVHJSOY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=NC=C1.O=S(=O)=O
Source PubChem
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Molecular Formula

C5H5NO3S
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DSSTOX Substance ID

DTXSID50885349
Record name Pyridine sulfur trioxide
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Molecular Weight

159.17 g/mol
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CAS No.

28322-92-1, 26412-87-3
Record name Sulfur trioxide-pyridine complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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